

Technical Guide: 6-Bromo-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-2-hydrazino-1,3-benzothiazole

Cat. No.: B1332802

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CAS Number: 37390-63-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Bromo-2-hydrazino-1,3-benzothiazole**, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer and antimicrobial agent.

Chemical and Physical Properties

6-Bromo-2-hydrazino-1,3-benzothiazole is a substituted benzothiazole derivative. Its chemical structure combines a benzene ring fused to a thiazole ring, with a bromo and a hydrazino group at positions 6 and 2, respectively. These structural features contribute to its notable biological activities.

Property	Value	Source
CAS Number	37390-63-9	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₆ BrN ₃ S	[2] [4]
Molecular Weight	244.11 g/mol	[1] [2] [4]
IUPAC Name	(6-bromo-1,3-benzothiazol-2-yl)hydrazine	[4]
InChI Key	YWLCJGPJVPUESW-UHFFFAOYSA-N	[1] [2]
Canonical SMILES	<chem>C1=CC2=C(C=C1Br)SC(=N2)NN</chem>	[4]
Appearance	Solid (form may vary)	[6]
Melting Point	222 - 223 °C	[6]
Purity	≥97% (typical)	[6]

Synthesis

The synthesis of **6-Bromo-2-hydrazino-1,3-benzothiazole** typically involves the reaction of a precursor, 2-amino-6-bromobenzothiazole, with hydrazine hydrate. The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound[\[7\]](#).

Experimental Protocol: Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole

Materials:

- 2-Amino-6-bromobenzothiazole
- Hydrazine hydrate (85%)
- Ethylene glycol

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-bromobenzothiazole (1 equivalent) and ethylene glycol.
- To this suspension, add hydrazine hydrate (an excess, e.g., 1.2 to 1.5 equivalents).
- Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete (typically after several hours), cool the mixture to room temperature.
- Upon cooling, a solid precipitate of **6-Bromo-2-hydrazino-1,3-benzothiazole** should form.
- Collect the solid product by filtration.
- Wash the collected solid with water to remove any remaining ethylene glycol and unreacted hydrazine hydrate.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Biological Activities and Mechanism of Action

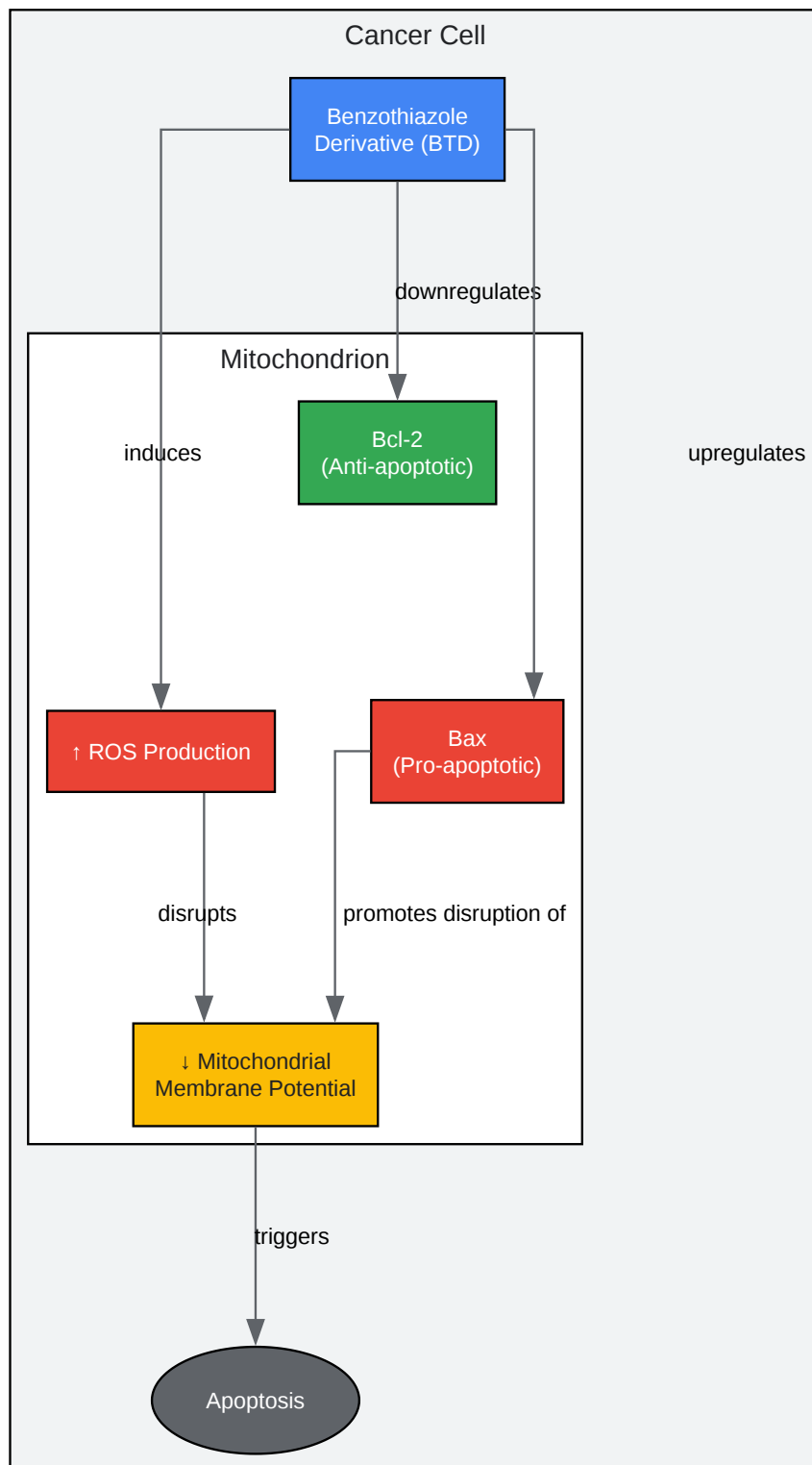
Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. **6-Bromo-2-hydrazino-1,3-benzothiazole** and its derivatives have been investigated for their potential in these areas.

Anticancer Activity

Derivatives of **6-Bromo-2-hydrazino-1,3-benzothiazole** have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some benzothiazole derivatives involves the induction of apoptosis through the mitochondrial intrinsic pathway[4].

Signaling Pathway of Apoptosis Induction by a Benzothiazole Derivative

Proposed Apoptosis Induction Pathway of a Benzothiazole Derivative

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Caption: Proposed mechanism of apoptosis induction by a benzothiazole derivative.

Recent studies on a novel benzothiazole derivative (BTD) have shown that it can induce apoptosis in colorectal cancer cells. This process is initiated by an increase in reactive oxygen species (ROS) production, which in turn disrupts the mitochondrial membrane potential. Furthermore, BTD has been observed to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, further promoting the mitochondrial-mediated apoptotic pathway[4].

Quantitative Data on Anticancer Activity of Benzothiazole Derivatives:

Compound/Derivative	Cell Line	IC ₅₀ (μM)
Hydrazine based benzothiazole	HeLa (cervical cancer)	2.41
Hydrazine based benzothiazole	COS-7 (kidney fibroblast cancer)	4.31
Naphthalimide derivative	HT-29 (colon adenocarcinoma)	3.72
Naphthalimide derivative	A549 (lung carcinoma)	4.07
Naphthalimide derivative	MCF-7 (breast adenocarcinoma)	7.91
Pyrimidine based carbonitrile benzothiazole	Effective against multiple cancer cell lines	-

Note: The IC₅₀ values presented are for various benzothiazole derivatives and not specifically for **6-Bromo-2-hydrazino-1,3-benzothiazole**, highlighting the general potential of this class of compounds.

Antimicrobial Activity

The benzothiazole scaffold is a key component in various antimicrobial agents. The presence of the hydrazino group in **6-Bromo-2-hydrazino-1,3-benzothiazole** is believed to contribute to its potential antimicrobial effects.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is a general method for assessing the antimicrobial activity of compounds like **6-Bromo-2-hydrazino-1,3-benzothiazole**.

Materials:

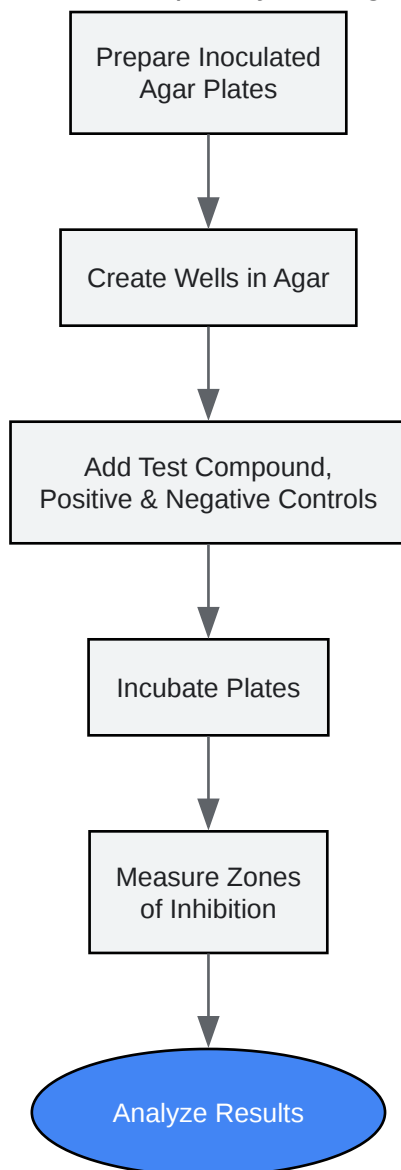
- Test compound (**6-Bromo-2-hydrazino-1,3-benzothiazole**)
- Bacterial and/or fungal strains
- Nutrient agar or other suitable growth medium
- Sterile Petri dishes
- Sterile cork borer
- Positive control (standard antibiotic/antifungal)
- Negative control (solvent, e.g., DMSO)
- Incubator

Procedure:

- Prepare sterile nutrient agar plates.
- Inoculate the agar surface with a standardized suspension of the test microorganism.
- Using a sterile cork borer, create wells of uniform diameter in the agar.
- Add a specific concentration of the test compound solution to the designated wells.
- Add the positive and negative controls to separate wells on the same plate.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- After incubation, measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing Workflow



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Caption: Workflow of the agar well diffusion method for antimicrobial testing.

Conclusion

6-Bromo-2-hydrazino-1,3-benzothiazole is a versatile scaffold in medicinal chemistry with demonstrated potential for the development of new therapeutic agents. Its derivatives have shown promising anticancer and antimicrobial activities. Further research into the specific

mechanisms of action and structure-activity relationships of this compound and its analogs is warranted to fully explore its therapeutic potential.

Disclaimer: This document is intended for research and informational purposes only. **6-Bromo-2-hydrazino-1,3-benzothiazole** should be handled by trained professionals in a laboratory setting.

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- To cite this document: BenchChem. [Technical Guide: 6-Bromo-2-hydrazino-1,3-benzothiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332802#6-bromo-2-hydrazino-1-3-benzothiazole-cas-number]

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